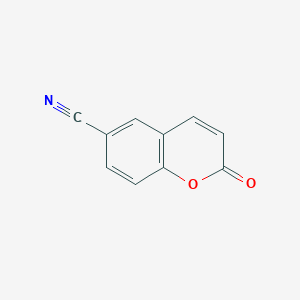
6-Cyanocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are used in perfumes and flavorings. This compound, specifically, is characterized by the presence of a cyano group (-CN) at the sixth position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Mechanism of Action
Target of Action
6-Cyanocoumarin, also known as 2-oxochromene-6-carbonitrile, is a derivative of coumarin, a class of compounds known for their impressive pharmacological properties Coumarins in general have been associated with a wide range of biological activities, suggesting that they interact with multiple targets in the body .
Mode of Action
Coumarins are known to exhibit a dual mode of biological action This suggests that this compound may interact with its targets in multiple ways, leading to a variety of physiological changes
Biochemical Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine obtained from the shikimate pathway serving as the precursor Given the wide range of biological activities associated with coumarins, it is likely that this compound affects multiple pathways and their downstream effects .
Pharmacokinetics
Coumarins are known to be widely used in the pharmaceutical industry, suggesting that they have favorable adme properties .
Result of Action
Coumarins have been associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-hiv activities . This suggests that the action of this compound could result in a wide range of molecular and cellular effects.
Action Environment
The design of solvent-free green processes has attracted noticeably more interest from researchers as environmental consciousness on a worldwide scale rises . This suggests that the action of this compound could be influenced by environmental factors, including the presence or absence of solvents.
Biochemical Analysis
Biochemical Properties
They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Cellular Effects
Coumarins have been shown to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology, including the study of cellular processes .
Molecular Mechanism
Coumarins are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of coumarins have been a subject of interest in various studies .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Cyanocoumarin can be synthesized through several methods, with the Knoevenagel condensation being one of the most common. This reaction involves the condensation of 2-hydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of a benzylidene intermediate, which undergoes cyclization to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs solvent-free conditions to enhance efficiency and reduce environmental impact. For instance, grinding 2-hydroxybenzaldehyde with malononitrile over basic alumina, followed by treatment with p-toluenesulphonic acid, has been shown to produce high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Cyanocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form coumarin-6-carboxylic acid.
Reduction: Reduction of the cyano group can yield 6-aminocoumarin.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products:
Oxidation: Coumarin-6-carboxylic acid.
Reduction: 6-Aminocoumarin.
Substitution: Various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
6-Cyanocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Coumarin: The parent compound, known for its fragrance and use in perfumes.
6-Aminocoumarin:
Coumarin-6-carboxylic acid: An oxidation product with different biological activities.
Uniqueness of 6-Cyanocoumarin: this compound stands out due to the presence of the cyano group, which imparts unique reactivity and biological properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other coumarin derivatives .
Properties
IUPAC Name |
2-oxochromene-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSNBULGQKALQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)
![3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2447085.png)


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)
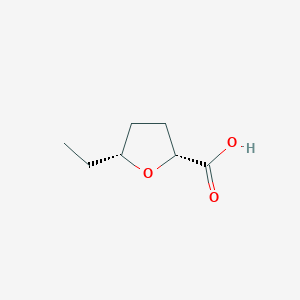
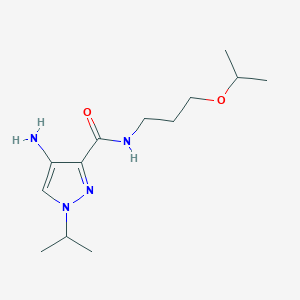
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2447093.png)
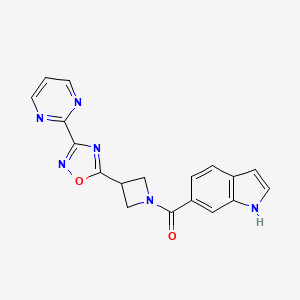
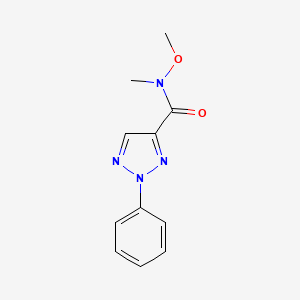
![6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2447098.png)
![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)
![(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447100.png)
